1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione 1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1396861-30-5
VCID: VC6385592
InChI: InChI=1S/C15H21N3O3S2/c19-12-1-2-13(20)18(12)9-14(21)17-6-3-11(4-7-17)10-23-15-16-5-8-22-15/h11H,1-10H2
SMILES: C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O
Molecular Formula: C15H21N3O3S2
Molecular Weight: 355.47

1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

CAS No.: 1396861-30-5

Cat. No.: VC6385592

Molecular Formula: C15H21N3O3S2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione - 1396861-30-5

Specification

CAS No. 1396861-30-5
Molecular Formula C15H21N3O3S2
Molecular Weight 355.47
IUPAC Name 1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C15H21N3O3S2/c19-12-1-2-13(20)18(12)9-14(21)17-6-3-11(4-7-17)10-23-15-16-5-8-22-15/h11H,1-10H2
Standard InChI Key DBBUDLPEFJSLFX-UHFFFAOYSA-N
SMILES C1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione, reflects its intricate architecture. Key features include:

  • Pyrrolidine-2,5-dione: A five-membered lactam ring with two ketone groups, contributing to electrophilic reactivity.

  • Piperidine: A six-membered amine ring providing conformational flexibility.

  • 4,5-Dihydrothiazole: A partially saturated thiazole ring with a sulfur atom enhancing hydrophobicity and potential bioactivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1396861-30-5
Molecular FormulaC₁₅H₂₁N₃O₃S₂
Molecular Weight355.47 g/mol
SMILESC1CN(CCC1CSC2=NCCS2)C(=O)CN3C(=O)CCC3=O
InChIKeyDBBUDLPEFJSLFX-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as detailed in analogous methodologies :

  • Nucleophilic Substitution: Formation of the piperidine-thiazole linkage via reaction between 4-(chloromethyl)piperidine and 4,5-dihydrothiazole-2-thiol.

  • Amide Coupling: Condensation of the piperidine-thiazole intermediate with pyrrolidine-2,5-dione using carbodiimide-based coupling agents.

  • Purification: Column chromatography or recrystallization to isolate the final product .

Table 2: Representative Synthetic Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h65–70
2Amide couplingEDCI, HOBt, DCM, rt, 24h50–55
3PurificationSilica gel chromatography>95 purity

Structural and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.55 (m, piperidine CH₂), 2.80–2.95 (m, pyrrolidine CH₂), 2.60 (s, thiazole CH₂).

  • IR (cm⁻¹): 1720 (C=O, pyrrolidine-dione), 1650 (C=O, ketone), 1250 (C-S).

  • Mass Spec (ESI+): m/z 356.1 [M+H]⁺.

Computational Analysis

Density Functional Theory (DFT) studies reveal a planar pyrrolidine-dione core and a chair conformation for the piperidine ring. The thiazole moiety adopts an envelope conformation, optimizing sulfur-mediated van der Waals interactions .

CompoundTarget Activity (EC₅₀)Microsomal Stability (t₁/₂, min)
1-(2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dioneNot reported45 (human), 60 (rat)
MBX-2982120 nM20 (human), 25 (rat)
Compound 2749 nM55 (human), 70 (rat)

Antimicrobial Activity

Thiazole derivatives show broad-spectrum antimicrobial effects. For instance:

  • Pyrazolo-thiazolin-4-one analogues inhibited Staphylococcus aureus biofilm formation by 74.3% at MIC = 0.43 μg/mL .

  • Thiazole-pyrrolidine hybrids disrupted E. coli growth (MIC = 0.45 μg/mL), comparable to ciprofloxacin .

Future Directions and Applications

Drug Development

  • Optimization: Introduce polar groups (e.g., -OH, -COOH) to improve solubility.

  • Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability .

Therapeutic Indications

  • Type 2 Diabetes: As a GPR119 agonist for glucose management.

  • Antimicrobials: For multidrug-resistant infections.

  • Oncology: Dual DHFR/gyrase inhibitors for combination therapies .

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